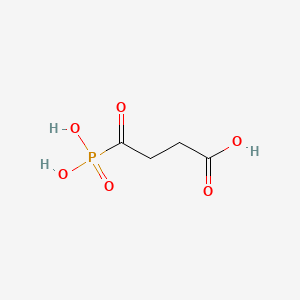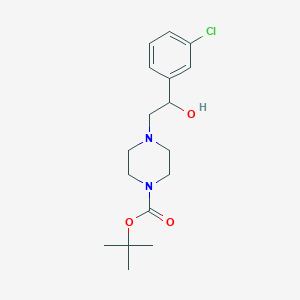
succinyl phosphonate
Overview
Description
Succinyl phosphonate is a chemical compound known for its role as an inhibitor of specific dehydrogenase enzymes. It is particularly effective in inhibiting alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of succinyl phosphonate typically involves the reaction of succinic acid with phosphorous acid under controlled conditions. The process can be summarized as follows:
Starting Materials: Succinic acid and phosphorous acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphonate ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix succinic acid and phosphorous acid with the dehydrating agent.
Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield.
Purification: Industrial purification techniques, such as distillation and large-scale chromatography, are employed to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: Succinyl phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinyl phosphate.
Reduction: Reduction reactions can convert it back to succinic acid.
Substitution: It can participate in substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Succinyl phosphate.
Reduction: Succinic acid.
Substitution: Various substituted phosphonates depending on the reagents used
Scientific Research Applications
Succinyl phosphonate has a wide range of applications in scientific research:
Biochemistry: It is used to study enzyme inhibition, particularly of dehydrogenase enzymes.
Medicine: Research into its potential as a therapeutic agent for cancer treatment due to its ability to impair cancer cell viability.
Neuroscience: Investigations into its effects on reactive oxygen species production in neurons.
Industrial Applications: Used in the development of enzyme inhibitors and as a biochemical tool in various industrial processes
Mechanism of Action
Succinyl phosphonate exerts its effects by inhibiting specific dehydrogenase enzymes. It binds to the active site of these enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition affects cellular metabolism, particularly in cancer cells, leading to impaired viability. The molecular targets include alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are key enzymes in the tricarboxylic acid cycle .
Comparison with Similar Compounds
Glutaryl phosphonate: Inhibits both 2-oxoadipate and 2-oxoglutarate dehydrogenases.
Adipoyl phosphonate: Shows high affinity for 2-oxoadipate dehydrogenase.
Fosfomycin: A phosphonate natural product used as an antibacterial agent.
Uniqueness: Succinyl phosphonate is unique in its specific inhibition of alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, making it a valuable tool in studying these enzymes’ roles in cellular metabolism. Its ability to impair cancer cell viability through metabolic disruption sets it apart from other similar compounds .
Properties
IUPAC Name |
4-oxo-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDEWZJMFKPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)P(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673093 | |
| Record name | 4-Oxo-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26647-82-5 | |
| Record name | 4-Oxo-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501336.png)




![disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate](/img/structure/B1501355.png)
